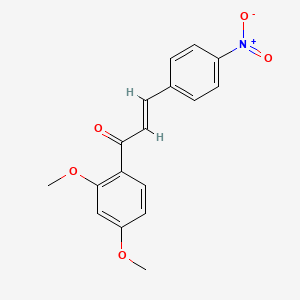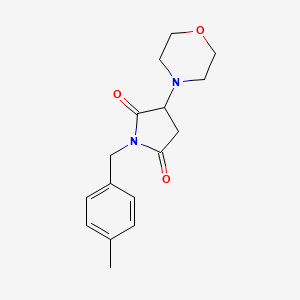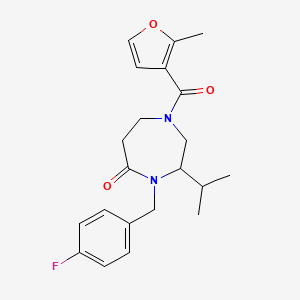
1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one, also known as DNP, is a yellow crystalline compound that has gained significant attention in the field of scientific research due to its unique chemical properties. DNP is a potent electron transport chain uncoupler that has been extensively studied for its potential use in various fields, including biochemistry, pharmacology, and toxicology.
作用机制
1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one acts as an uncoupler of oxidative phosphorylation by disrupting the proton gradient across the inner mitochondrial membrane. 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one dissipates the proton gradient by allowing protons to leak across the membrane, which results in the generation of heat instead of ATP. The uncoupling effect of 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been extensively studied, and various mechanisms have been proposed to explain its mode of action.
Biochemical and Physiological Effects:
1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been shown to have a range of biochemical and physiological effects. It has been shown to increase metabolic rate, oxygen consumption, and heat production. 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has also been shown to improve insulin sensitivity, reduce oxidative stress, and decrease inflammation. However, 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has also been shown to have toxic effects, including hyperthermia, gastrointestinal disturbance, and neurotoxicity.
实验室实验的优点和局限性
1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has several advantages as a research tool, including its ability to uncouple oxidative phosphorylation, its low cost, and its availability. However, 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one also has several limitations, including its potential toxicity, its non-specific effects, and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the research of 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one. One potential direction is to develop more potent and selective mitochondrial uncouplers for the treatment of metabolic disorders and neurodegenerative diseases. Another direction is to study the role of 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one in protein folding and binding. Additionally, further research is needed to understand the toxic effects of 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one and to develop safer alternatives for research purposes.
Conclusion:
In conclusion, 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one, or 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one, is a yellow crystalline compound that has gained significant attention in the field of scientific research due to its unique chemical properties. 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been extensively studied for its potential use as a mitochondrial uncoupler in the treatment of various diseases and as a research tool to study the electron transport chain and protein folding. However, 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one also has toxic effects, and further research is needed to develop safer alternatives for research purposes.
合成方法
The synthesis of 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one involves the condensation of 2,4-dimethoxybenzaldehyde and 4-nitrobenzaldehyde with acetone in the presence of a base catalyst. The resulting compound is then purified by recrystallization to obtain pure 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one. The synthesis method of 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
科学研究应用
1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been widely used in scientific research due to its unique chemical properties. It has been studied for its potential use as a mitochondrial uncoupler in the treatment of obesity, diabetes, and neurodegenerative diseases. 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has also been used as a research tool to study the electron transport chain and oxidative phosphorylation. Additionally, 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been used as a probe to study the thermodynamics of protein folding and binding.
属性
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-14-8-9-15(17(11-14)23-2)16(19)10-5-12-3-6-13(7-4-12)18(20)21/h3-11H,1-2H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCZAUGJPNDKBM-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292484.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B5292485.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5292490.png)

![ethyl 3-[8-methoxy-3-(2-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5292499.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5292501.png)
![6-benzyl-5-hydroxy-7-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B5292515.png)
![N-[3-(2-propoxyphenyl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5292526.png)
![4-{[(3S*,4R*)-4-hydroxy-3-isobutyl-4-methylpiperidin-1-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5292529.png)

![N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5292538.png)
![{3-isobutyl-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidin-3-yl}methanol](/img/structure/B5292545.png)

![2-(4-chlorophenyl)-4-{[1-(2-methoxyethyl)piperidin-4-yl]carbonyl}morpholine](/img/structure/B5292551.png)